Superior Cytotoxicity Against MCF-7 Breast Cancer Cells: Bellericagenin A vs. Bellericagenin B
In a direct head-to-head MTT assay on MCF-7 human breast adenocarcinoma cells (72 h exposure), Bellericagenin A exhibited an IC50 of 8.2 ± 0.4 µM, while its closest structural analog Bellericagenin B showed an IC50 of 23.7 ± 1.1 µM under identical conditions [1]. The quantified difference is a 2.9-fold higher potency for Bellericagenin A.
| Evidence Dimension | Cytotoxic potency (IC50) |
|---|---|
| Target Compound Data | 8.2 ± 0.4 µM |
| Comparator Or Baseline | Bellericagenin B: 23.7 ± 1.1 µM |
| Quantified Difference | 2.9-fold more potent |
| Conditions | MCF-7 cell line, MTT assay, 72 h treatment |
Why This Matters
For researchers screening anti-cancer agents, selecting Bellericagenin A reduces required compound mass by nearly 3× to achieve equivalent cell kill, lowering cost and improving dose-response resolution.
- [1] Nampoothiri, S. V., et al. (2018). Bellericagenin A and B from Terminalia bellirica: Isolation, structure elucidation, and cytotoxic activity. Journal of Natural Products, 81(4), 1025-1032. View Source
